Product packaging for Disperse Orange 30(Cat. No.:CAS No. 5261-31-4)

Disperse Orange 30

Cat. No.: B008357
CAS No.: 5261-31-4
M. Wt: 450.3 g/mol
InChI Key: ROPYWXVRNREIQD-UHFFFAOYSA-N
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Description

Disperse Orange 30 (CAS 5261-31-4) is a single azo class disperse dye with the molecular formula C₁₉H₁₇Cl₂N₅O₄ and a molecular weight of 450.28 g/mol. This orange to brown powder is primarily valued in textile research for its application on synthetic fibers such as polyester, acetate, and polyamide. Its core research utility lies in investigating dyeing processes, including high-temperature and high-pressure methods, and thermosol application. Studies can focus on its performance characteristics, which include good sublimation and light fastness, making it a suitable candidate for deep shade formulations and trichromatic combinations. Researchers should note that the coloring rate can be influenced by bath ratio, and the optimal dyeing pH is 4-7. Metallic ions like copper and iron can influence the color, an important consideration for reproducibility. Soaping fastness on polyamide fibers is poorer compared to polyester. Beyond its primary use in fabric dyeing, this compound is also applicable in direct printing on polyester and polyester/cotton blends, as well as in discharge printing. From an analytical chemistry perspective, its well-defined structure makes it a suitable analyte for method development in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Disclaimer: This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17Cl2N5O4 B008357 Disperse Orange 30 CAS No. 5261-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N5O4/c1-13(27)30-10-9-25(8-2-7-22)15-5-3-14(4-6-15)23-24-19-17(20)11-16(26(28)29)12-18(19)21/h3-6,11-12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPYWXVRNREIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063745
Record name C.I. Disperse Orange 30
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Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5261-31-4, 12223-23-3, 73299-41-9, 50814-77-2, 39328-03-5
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile
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Record name C.I. Disperse Orange 30
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Orange 30
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Record name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]
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Record name Benzenamine, N-(2-acetoxy)ethyl-N-(2-cyano)ethyl-4-(((2,6-dichloro-4-nitro)phenyl)azo)-
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Synthesis and Derivatization Methodologies of Disperse Orange 30

Advanced Synthetic Routes for Disperse Orange 30

The synthesis of this compound, a monoazo dye, traditionally relies on the well-established sequence of diazotization and azo coupling. researchgate.netinstras.com However, recent research has focused on advancing these methods to improve efficiency, safety, and environmental footprint.

Investigation of Novel Precursors and Reaction Pathways

The conventional manufacturing process for this compound involves the diazotization of 2,6-dichloro-4-nitroaniline (B1670479), which then couples with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. researchgate.netinstras.com Research into novel precursors for similar high-performance disperse dyes often involves modifying either the diazo or the coupling component to enhance specific properties of the final dye.

For instance, in the synthesis of analogous azo dyes, alternative diazo components like 3-amino-5-nitro google.comjustia.combenzisothiazole have been used to create dyes with high resistance to alkaline conditions and peroxide bleaching. nih.gov While not a direct precursor to this compound, this demonstrates a pathway for creating dyes with enhanced stability by altering the heterocyclic diazo component.

On the coupling component side, modifications to the N-substituted aniline (B41778) are a key area of investigation. Patents for high-performance disperse dyes describe a wide variety of N-substituted anilines with different alkyl and functional groups to improve fastness properties. google.comjustia.com For example, replacing the N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline with other N,N-dialkylanilines can be explored to tune the dye's properties. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, pH, and the use of catalysts or specialized reaction systems.

The diazotization of aromatic amines and the subsequent azo coupling are highly sensitive to pH and temperature. For the coupling reaction of similar azo dyes, maintaining a specific pH range, often mildly acidic (pH 4-7), is crucial for achieving optimal color strength and stability. researchgate.net The temperature of the coupling reaction also significantly impacts the final product; studies on related azo dyes have shown that controlling the temperature, for instance at 30°C, can maximize the absorbance of the resulting adduct, which is indicative of a higher yield.

Modern approaches to reaction optimization include the use of microreactors. This technology offers enhanced heat and mass transfer, allowing for precise control over reaction conditions. The use of microreactors for diazotization and azo-coupling reactions has been shown to improve reaction output and reproducibility, particularly for unstable intermediates like diazonium salts.

A study on the synthesis of Disperse Orange 29, a related dye, highlights the importance of process optimization. A new coupling process was developed where the coupling component was first reacted with sodium hydroxymethanesulfonate to form a salt, which then coupled with the diazonium salt, increasing the yield to 88%. colorfuldyes.com Such strategies could be adapted for the synthesis of this compound to improve its production efficiency.

ParameterConventional MethodOptimized MethodBenefit of Optimization
Reaction Environment Batch ReactorMicroreactorEnhanced heat and mass transfer, improved safety and control.
pH Control Bulk pH adjustmentPrecise pH control in micro-channelsIncreased purity and improved color consistency.
Temperature Control External heating/coolingRapid and uniform heating/coolingReduced side reactions and decomposition of intermediates.
Reagent Addition Bulk additionContinuous flow and mixingImproved reaction kinetics and higher conversion rates.

This table illustrates the potential benefits of optimizing reaction conditions for azo dye synthesis, based on general principles and findings from related studies.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize their environmental impact. Key areas of focus include the use of safer solvents, waste reduction, and energy efficiency.

One of the most promising green technologies in dye synthesis and application is the use of supercritical carbon dioxide (scCO₂). scCO₂ can be used as a solvent for dyeing, eliminating the need for water and thus preventing the generation of large volumes of wastewater. google.com This technology is particularly suitable for disperse dyes like this compound when dyeing synthetic fibers such as polyester (B1180765).

The use of microwave-assisted synthesis is another green chemistry approach that can be applied to the production of this compound. Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. Studies have shown that various disperse and water-soluble azo dyes can be synthesized in high yields within minutes using microwave irradiation.

Furthermore, research into developing more environmentally friendly and alkali-resistant disperse orange dye mixtures aims to replace dyes that may have by-products with environmental concerns. justia.com This involves the careful selection of precursors and the development of purification methods to reduce the presence of harmful substances.

Functionalization and Structural Modification of this compound Derivatives

The functionalization and structural modification of this compound offer a pathway to developing new dyes with tailored properties for specific applications. This involves the strategic design and synthesis of analogues with altered chemical structures.

Design and Synthesis of Modified this compound Analogues

The design of modified this compound analogues typically focuses on altering the substituents on the aromatic rings of either the diazo or the coupling component. The goal is often to improve properties such as lightfastness, wash fastness, sublimation fastness, and dyeing performance on various textile fibers.

Patents reveal that mixtures of disperse dyes, including derivatives of this compound, are often created to achieve specific shades and improved performance characteristics. justia.comgoogle.com For instance, to create an alkali-resistant disperse orange dye, this compound can be mixed with other disperse dyes that have better stability in alkaline conditions. justia.com

The synthesis of novel analogues would involve reacting the diazotized 2,6-dichloro-4-nitroaniline with a variety of modified N-substituted aniline coupling components. For example, the N-alkyl chains could be lengthened or branched, or additional functional groups could be introduced. The synthesis of novel disperse azo dyes often involves the use of different coupling components with a common diazo component to generate a library of new dyes with varied properties. nih.govijirset.com

Modification StrategyPotential Impact on Properties
Varying N-alkyl groups in the coupling component Alters solubility, sublimation fastness, and affinity for different fibers.
Introducing different substituents on the aniline ring Modifies color, lightfastness, and reactivity.
Replacing the diazo component Creates entirely new dye structures with potentially different chromophoric systems and properties.
Introducing functional groups for specific applications Could impart properties like fluorescence or enhanced binding to specific substrates.

This table outlines potential strategies for modifying the structure of this compound and the likely impact on its properties, based on general principles of dye chemistry.

Impact of Substituent Effects on Reactivity and Targeted Applications

The electronic nature of substituents on the aromatic rings of azo dyes has a profound impact on their color, reactivity, and stability. The presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be strategically used to tune the properties of this compound for specific applications.

In azo dyes, the color is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-withdrawing groups, such as the nitro group and chlorine atoms already present in this compound, generally lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors. The introduction of additional or stronger EWGs can further modulate the color. researchgate.net Conversely, electron-donating groups on the coupling component can also influence the color by affecting the electronic structure of the chromophore.

The photostability of disperse dyes is also heavily influenced by substituents. The presence of certain electron-withdrawing groups can enhance the lightfastness of azo dyes. For example, the cyano group in some disperse dyes is known to improve their resistance to photofading. koreascience.kr Therefore, modifications to the substituent pattern of this compound could lead to dyes with superior lightfastness, which is particularly important for applications in automotive textiles and outdoor fabrics.

Furthermore, the introduction of specific functional groups can target new applications. For example, the incorporation of heterocyclic moieties can lead to dyes with enhanced brightness and tinctorial strength. While specific research on thiophene (B33073) or thiadiazole-modified this compound is not widely available, the general principles of dye chemistry suggest that such modifications could be a fruitful area for future research.

Derivatization for Enhanced Performance in Specific Matrices

A significant area of research involves the modification of the dye's molecular structure to enhance its affinity for polyester fibers and to improve its performance under various conditions. polyu.edu.hk For instance, the introduction of specific functional groups can alter the dye's solubility and substantivity, leading to better dyeing outcomes.

One common approach to derivatization is the introduction of ester groups. Research has shown that the degree of esterification in disperse dyes, including those structurally related to this compound, can significantly impact their dyeing properties. researchgate.net Changes in the number of ester groups can alter the dye's solubility and affinity for polyethylene (B3416737) terephthalate (B1205515) (PET) fibers. researchgate.net This, in turn, affects the dye sorption and the resulting color depth on the fabric. researchgate.net

Furthermore, the synthesis of novel disperse dyes through the modification of key intermediates is a viable strategy for enhancing performance. By using different diazo components in the coupling reaction, new dye molecules with improved properties can be created. polyu.edu.hk For example, the introduction of a carboxylic ester group into the dye structure has been shown to improve the fastness properties of disperse dyes on polyester fabrics after an alkali clearing process. polyu.edu.hk

The following table summarizes research findings on the derivatization of azo disperse dyes, which is the class of dyes to which this compound belongs, for improved performance on polyester fabrics.

Table 1: Effects of Derivatization on Azo Disperse Dye Performance on Polyester

Derivatization Approach Observed Performance Enhancement Key Findings Reference
Introduction of Carboxylic Ester Groups Improved wash and perspiration fastness Dyes containing carboxylic ester groups showed better fastness properties on PET fabrics after alkali clearing. polyu.edu.hk
Variation of Ester Groups Altered dye sorption The degree of esterification influenced the solubility and affinity of the dye for PET, affecting dye uptake. researchgate.net
Synthesis from Aminothienochromene Excellent wash and perspiration fastness Novel monoazo disperse dyes derived from aminothienochromene exhibited high fastness levels, attributed to the absence of solubilizing groups and good intra-fiber diffusion. researchgate.netnih.gov
Chemical Modification with p-nitro aniline, p-amino phenol, and aniline Good wash, rubbing, light, and sublimation fastness Coupling natural dyes with diazonium salts of these primary amines produced brilliant shades on polyester with good fastness properties. researchgate.net

Adsorption and Interaction Mechanisms of Disperse Orange 30 with Substrates

Adsorption Thermodynamics and Kinetics on Polymeric Substrates

The dyeing of polymeric fibers, such as polyester (B1180765), with disperse dyes from an aqueous medium is a reversible, exothermic equilibrium process. iau.irresearchgate.net The transfer of dye molecules from the solution to the fiber is influenced by factors like temperature, time, and the intrinsic affinity between the dye and the substrate. sustainability-directory.com To quantitatively describe this phenomenon, various thermodynamic and kinetic models are employed.

Adsorption isotherms are fundamental to describing the equilibrium state of a dyeing process, illustrating the relationship between the concentration of the dye in the solution and the amount adsorbed by the substrate at a constant temperature. For the Disperse Orange 30-polyester system, several models have been evaluated to determine the best fit for experimental data.

Nernst Isotherm: This model describes a partition or distribution mechanism where the dye distributes itself between two immiscible phases—the dyebath and the fiber. For the aqueous dyeing of polyester with this compound, the Nernst adsorption isotherm has been shown to be the most suitable model. iau.irresearchgate.net It consistently yields the highest correlation coefficients, indicating that the dyeing process is best described as a partitioning of the dye molecules from the aqueous phase into the solid polyester fiber phase. researchgate.net

Langmuir Isotherm: The Langmuir model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. This model generally provides a poor fit for the adsorption of this compound onto polyester in an aqueous system, with correlation coefficients often falling below 0.95. iau.ir This suggests that the assumption of monolayer adsorption on a finite number of identical sites is not applicable to this particular dye-fiber system. iau.ir However, under different conditions, such as the adsorption of this compound onto activated carbon, the Langmuir model has been found to be the most representative.

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces. For the dyeing of polyester with this compound from an aqueous bath, the Freundlich model provides a weaker correlation than the Nernst model. However, its applicability can be system-dependent; for instance, in the dyeing of polyester fibers using supercritical carbon dioxide as the medium, the Freundlich model showed very good agreement with experimental data.

Table 1: Comparison of Isotherm Model Applicability for this compound Adsorption on Polyester

Isotherm ModelDescriptionApplicability to this compound on Polyester (Aqueous)
Nernst Describes the partitioning of a solute between two immiscible phases.Best Fit. High correlation coefficients indicate this is the most suitable model. researchgate.netresearchgate.net
Langmuir Assumes monolayer adsorption onto a surface with a finite number of identical sites.Poor Fit. Correlation coefficients are consistently low. iau.ir
Freundlich An empirical model that describes adsorption on heterogeneous surfaces.Weaker Fit than the Nernst model.

This is an interactive table. Click on the headers to sort.

Adsorption kinetics describe the rate at which a dye is taken up by a substrate, providing insight into the mechanism of adsorption.

Pseudo-first-order Model: This model, often associated with physisorption, assumes that the rate of adsorption is proportional to the number of available adsorption sites. researchgate.net Studies on this compound have shown that this model does not accurately describe the adsorption kinetics on polyester, as evidenced by low correlation coefficient values.

Pseudo-second-order Model: This model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons. researchgate.net For the adsorption of this compound onto polyester, the pseudo-second-order kinetic model consistently provides the best fit for the experimental data. nih.gov This suggests that the rate of dyeing is dependent on the concentration of both the dye and the available sites on the fiber, and may involve chemical interactions as the rate-determining step. nih.gov The high correlation coefficients obtained for this model indicate its capability to accurately describe the adsorption kinetics. iau.ir

Table 2: Kinetic Model Fitting for this compound Adsorption on Polyester

Kinetic ModelTheoretical BasisFit to Experimental Data
Pseudo-first-order Assumes the rate-limiting step is physisorption. researchgate.netPoor. Low correlation coefficients are observed.
Pseudo-second-order Assumes the rate-limiting step is chemisorption. researchgate.netExcellent. High correlation coefficients indicate this model best describes the kinetics. iau.ir

This is an interactive table. Click on the headers to sort.

Thermodynamic parameters are essential for understanding the energy changes and spontaneity of the dyeing process.

Standard Affinity (Δµ°): This parameter indicates the tendency of the dye to move from its standard state in the solution to its standard state in the fiber. For the dyeing of polyester with this compound, the standard affinity has a negative value. researchgate.net A negative Δµ° signifies that the dyeing process is spontaneous and that the dye possesses a high affinity for the polyester fiber.

Enthalpy of Dyeing (ΔH°): The enthalpy change reveals whether a process is exothermic or endothermic. The dyeing of polyester with this compound is characterized by a negative enthalpy value (ΔH°). researchgate.net This confirms that the adsorption process is exothermic, meaning heat is released as the dye molecules are adsorbed by the fiber. iau.irresearchgate.net

Entropy of Dyeing (ΔS°): The entropy change reflects the change in randomness or disorder at the dye-fiber interface. The dyeing process for this compound on polyester also exhibits a negative entropy value (ΔS°). researchgate.net This indicates a decrease in the randomness of the system as the dye molecules move from the more disordered state in the dyebath to a more ordered state within the polymer structure of the fiber.

Table 3: Thermodynamic Parameters for this compound Adsorption on Polyester at Different Temperatures

Temperature (°C)Standard Affinity (Δµ°) (kJ/mol)Enthalpy (ΔH°) (kJ/mol)Entropy (ΔS°) (J/mol·K)
90-11.99-34.87-63.02
100-11.12-34.87-63.58
110-10.69-34.87-63.09

Data sourced from a study on the adsorption behavior of this compound on polyester fabric. researchgate.netresearchgate.net This is an interactive table. Click on the headers to sort.

Temperature is a critical parameter in the dyeing of polyester with disperse dyes. As the adsorption of this compound onto polyester is an exothermic process, an increase in temperature leads to a decrease in the equilibrium dye adsorption (q_e). iau.irresearchgate.net This is consistent with Le Chatelier's principle, where an increase in temperature shifts the equilibrium of an exothermic reaction in the reverse direction.

However, a high temperature (typically above the glass transition temperature of polyester) is necessary for the dyeing process to occur at a practical rate. sustainability-directory.com The elevated temperature increases the kinetic energy of the dye molecules and causes the polymer chains in the amorphous regions of the polyester fiber to become more mobile, effectively swelling the fiber structure. sustainability-directory.comnih.gov This facilitates the diffusion of the dye molecules from the surface into the interior of the fiber. sustainability-directory.com Therefore, a balance must be struck: the temperature must be high enough to ensure a sufficient rate of diffusion, but not so high that the equilibrium adsorption is unfavorably low.

Adsorption on Advanced Adsorbent Materials for Remediation

To address the environmental concerns posed by textile effluents containing this compound, various advanced adsorbent materials are being explored for their efficacy in dye removal. These materials are often low-cost, derived from waste products, and exhibit high adsorption capacities.

Utilization of Activated Carbons (e.g., rattan sawdust, Holm Oak acorns)

Activated carbon is a highly effective adsorbent due to its large surface area and well-developed porous structure. researchgate.net Various low-cost precursors are used for its production.

Holm Oak Acorns: Activated carbon prepared from Holm Oak acorns via chemical activation has demonstrated high efficiency in removing this compound. nih.gov A study optimized the process and found that using Zinc Chloride (ZnCl₂) as an activating agent at a carbonization temperature of 750 °C resulted in a maximum dye removal of 93.5%. nih.gov The adsorption process was significantly dependent on the activating agent used, with H₃PO₄ and KOH also being tested. researchgate.netnih.gov

Rattan Sawdust: Activated carbon derived from rattan sawdust has also been optimized for the removal of this compound. researchgate.net Using a response surface methodology (RSM), the optimal preparation conditions were identified as an activation temperature of 470°C, an activation time of 2 hours and 14 minutes, and a chemical impregnation ratio of 4.45. researchgate.net

Poplar Sawdust: Char produced from the pyrolysis of poplar sawdust at 800°C has been used as a low-cost adsorbent, achieving an adsorption efficiency of 83.4% under optimal conditions of pH 2 and a temperature of 67°C. researchgate.net

Research Findings on Activated Carbon Adsorption of this compound
Adsorbent SourceActivating AgentOptimal ConditionsMaximum Removal Efficiency (%)Reference
Holm Oak AcornsZnCl₂Temp: 750°C, pH: 2, Adsorbent Dose: 0.15 g/25 ml93.5 nih.gov
Rattan SawdustH₃PO₄Temp: 470°C, Time: 2.23 h, Impregnation Ratio: 4.45Not specified researchgate.net
Poplar SawdustPyrolysis (No chemical agent)Temp: 67°C, pH: 2, Initial Conc.: 50 ppm83.4 researchgate.net

Application of Zeolites (e.g., synthesized from cenospheres)

Zeolites, crystalline aluminosilicates with a three-dimensional porous structure, are effective adsorbents for various pollutants. Zeolites synthesized from cenospheres, a waste product from coal-fired power plants, have been successfully used for the removal of disperse dyes. iwaponline.comresearchgate.net

In one study, a zeolite derived from modified cenospheres achieved a 96% removal of Disperse Orange 25. iwaponline.com The process was optimized using a Box–Behnken design, which identified the ideal parameters for maximum adsorption. iwaponline.com This demonstrates that cenosphere-derivatized zeolites are efficient, economical, and eco-friendly materials for treating textile wastewater. iwaponline.comresearchgate.net

Optimal Conditions for Disperse Orange Removal by Zeolite from Cenospheres
ParameterOptimal ValueReference
Contact Time119 min iwaponline.com
Dye Concentration38.00 mg/L iwaponline.com
Agitation Speed158 rpm iwaponline.com
pH6.10 iwaponline.com
Adsorbent Dosage0.67 g/L iwaponline.com

Exploration of Agricultural Waste Biosorbents (e.g., olive pomace)

Agricultural byproducts represent a promising and sustainable source of biosorbents for dye remediation. Olive pomace, the solid waste remaining after olive oil production, has been identified as an excellent biosorbent for sequestering and recovering disperse dyes like this compound from wastewater. mdpi.comresearchgate.net

Studies have shown that olive pomace can remove over 90% of Disperse Orange from aqueous solutions. researchgate.net The adsorption mechanism and efficiency are influenced by parameters such as contact time, adsorbent dosage, pH, and temperature. mdpi.comresearchgate.net The use of olive pomace offers a dual benefit: it provides a method for treating industrial effluents while also finding a valuable application for an abundant agricultural waste material. researchgate.net

Regeneration and Reusability of Adsorbent Materials

For an adsorption process to be economically viable and environmentally sustainable, the regeneration and reuse of the adsorbent material are crucial. mdpi.comresearchgate.net Regeneration not only reduces the cost associated with using new adsorbent material but also mitigates the problem of disposing of dye-laden solid waste. mdpi.com

The chemical regeneration method is widely used and involves washing the saturated adsorbent with an eluent to desorb the dye. researchgate.net Common eluents include acids, bases, organic solvents, and chelating agents. researchgate.net

Acid Washing: Dilute acids such as HCl are effective eluents for desorbing contaminants, making the adsorbent available for subsequent cycles. mdpi.com

Solvent Washing: In some cases, washing with ethanol (B145695) and water can effectively recover the adsorbent. For example, commercial activated carbon used for methyl orange removal was successfully regenerated for up to five cycles, with desorption efficiency starting at 91.7% and decreasing in later cycles. mdpi.com

The ability to regenerate and reuse adsorbents multiple times significantly enhances their practical applicability in large-scale wastewater treatment operations. mdpi.com

Degradation and Transformation Pathways of Disperse Orange 30

Advanced Oxidation Processes for Disperse Orange 30 Remediation

AOPs are particularly effective for treating wastewater containing recalcitrant dyes that are resistant to conventional biological treatment methods. mdpi.com These processes include electrocoagulation, photocatalysis, and chemical oxidation using agents like hydrogen peroxide.

Electrocoagulation (EC) is an electrochemical technique that has proven effective for treating textile wastewater. ijcce.ac.irijcce.ac.ir The process involves the in-situ generation of coagulants through the electrolytic dissolution of a sacrificial anode, typically made of aluminum or iron. nih.govresearchgate.net These metal ions hydrolyze to form metallic hydroxides that can remove pollutants by precipitation and adsorption. researchgate.net

The efficiency of the electrocoagulation process is highly dependent on the choice of electrode material and various operating parameters. In a study on the degradation of this compound, the performance of a Titanium-Aluminium (Ti-Al) electrode pair was investigated. ijcce.ac.irijcce.ac.ir The use of Ti-Al electrodes achieved a maximum removal efficiency of 97% under optimized conditions. ijcce.ac.irijcce.ac.ir

Key operating parameters were optimized to achieve this high removal rate. The study found the ideal conditions to be a pH of 6, a reaction time of 30 minutes, and an applied voltage of 10 V. ijcce.ac.irijcce.ac.ir The efficiency of dye removal in electrocoagulation is also influenced by current density and the initial concentration of the dye. nih.govrsc.org

Table 1: Optimized Operating Conditions for this compound Removal via Electrocoagulation

ParameterOptimal ValueRemoval EfficiencySource
Electrode PairTitanium-Aluminium (Ti-Al)97% ijcce.ac.ir, ijcce.ac.ir
pH697% ijcce.ac.ir, ijcce.ac.ir
Reaction Time30 minutes97% ijcce.ac.ir, ijcce.ac.ir
Voltage10 V97% ijcce.ac.ir, ijcce.ac.ir

The electrocoagulation process generates sludge as a byproduct, which consists of the precipitated metal hydroxides and the removed dye molecules. ijcce.ac.irmdpi.com Analysis of this sludge is crucial for understanding the process and managing the waste. Energy-Dispersive X-ray (EDX) analysis of the sludge from the Ti-Al electrode system revealed the atomic composition of the coagulants. ijcce.ac.ir The analysis showed that the dissolution of the titanium (Ti) electrode was minimal during the process. ijcce.ac.irijcce.ac.ir

X-ray Photoelectron Spectroscopy (XPS) was also used to examine the sludge. ijcce.ac.ir XPS analysis confirmed the presence of titanium compounds in the form of titanium oxide, hydroxides, and oxynitride, further detailing the composition of the generated sludge. ijcce.ac.irijcce.ac.ir

A significant advantage of an effective wastewater treatment process is the potential for reusing the treated water, which is particularly important for the water-intensive textile industry. ijcce.ac.irijcce.ac.ir To assess the suitability of the treated effluent for reuse, the concentration of dissolved metals was measured using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). ijcce.ac.ir The analysis revealed that the treated water contained very low concentrations of aluminium (0.164 mg/L) and titanium (0.001 mg/L). ijcce.ac.irijcce.ac.ir These results indicate that the dissolution of the Ti-Al electrode was low and that the treated water is appropriate for reuse, for instance, in subsequent dyeing process wash stages. ijcce.ac.irijcce.ac.irresearchgate.net

Photocatalysis is another advanced oxidation process that utilizes a semiconductor photocatalyst and a light source to generate oxidizing species. mdpi.com Studies have shown that this compound can be effectively degraded using photocatalytic methods. One study employed a nanocomposite of silver-cadmium (B8523530) zinc sulfide (B99878) on a zeolitic matrix (Ag-CdZnSO/ZM) as a photocatalyst. daneshyari.com This system demonstrated a high synergistic interaction between the surface plasmon resonance of the silver nanoparticles, the photoactive properties of the semiconductor, and the catalytic properties of the zeolite matrix, leading to 99.5% degradation of the dye in 90 minutes. daneshyari.com

The chemical degradation of azo dyes like this compound, particularly under anaerobic conditions, typically begins with the reductive cleavage of the azo bond (-N=N-). nih.gov This initial step breaks the molecule into two or more aromatic amines. nih.gov For a dye structurally similar to this compound, identified degradation intermediates included p-nitroaniline and catechol. In the case of Disperse Red 30, microbial degradation was shown to produce 2,6-dichloro-4-nitrobenzenamine and 2-[(4-aminophenyl)-(2-cyanoethyl) amino] ethylacetate. nih.gov These transformation products can be of environmental concern as they may be more water-soluble and potentially more toxic than the parent dye.

Catalysts are fundamental to AOPs. In photocatalysis, materials like titanium dioxide (TiO₂) and various nanocomposites are used to generate electron-hole pairs under irradiation, which then produce reactive oxygen species. daneshyari.commdpi.com In Fenton and Fenton-like processes, iron ions (Fe²⁺) catalyze the decomposition of H₂O₂ to form hydroxyl radicals, which are highly effective in degrading dyes. mdpi.comscielo.org.za The effectiveness of these catalytic systems depends on factors such as pH, catalyst loading, and the concentration of the oxidizing agent. scielo.org.zamdpi.com For instance, the photocatalytic degradation of Orange G dye was optimized with a specific catalyst loading and H₂O₂ concentration to achieve maximum efficiency. mdpi.com

Electrocoagulation for Wastewater Treatment

Biological Degradation and Bioremediation Approaches

The biological degradation of this compound involves the use of microorganisms such as fungi and bacteria, which can break down the complex dye molecule into simpler, less harmful compounds. This bioremediation process is a key area of research for treating textile industry effluents.

Biodegradation by Fungi (e.g., Coniophora puteana)

The brown-rot fungus, Coniophora puteana, has demonstrated significant potential in the biodegradation of this compound. researchgate.netresearchgate.net A study utilizing the IBL-01 strain of Coniophora puteana, isolated from Ficus carica, showed an 80% decolorization of this compound under feasible incubation conditions. researchgate.netresearchgate.net The degradation process is attributed to the fungus's ability to produce extracellular lignolytic enzymes. researchgate.netresearchgate.net

Research findings indicate that the maximum degradation of this compound by C. puteana was achieved after six days of incubation. researchgate.netresearchgate.net The efficiency of the degradation process is influenced by several factors, with optimal conditions being crucial for achieving high decolorization rates. Further enhancement in decolorization was observed with the addition of readily available carbon and nitrogen sources. researchgate.netresearchgate.net

Biodegradation by Bacterial Strains (e.g., Acinetobacter sp. SRL8)

A bacterial strain identified as Acinetobacter sp. SRL8, isolated from sludge, has been shown to effectively decolorize this compound. nih.govresearchgate.net This strain was identified through physiobiochemical tests and 16S rRNA gene sequencing. nih.govresearchgate.net Under optimal conditions, Acinetobacter sp. SRL8 can achieve a decolorization percentage of up to 90.2%. nih.govresearchgate.net

The bacterium is notably tolerant to high concentrations of the dye, up to 300 mg·L-1, and exhibits a broad spectrum of decolorizing capabilities. nih.govresearchgate.net Kinetic studies of the decolorization process by SRL8, based on the Monod equation, determined the maximum specific decolorization rate (vmax) to be 5.57 × 10−3 h−1 and the half-saturation constant (Km) to be 14.53 mg·L−1. nih.govresearchgate.net

Enzyme-Mediated Decolorization and Degradation

The breakdown of this compound is largely facilitated by enzymes produced by microorganisms. Ligninolytic enzymes, including laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP), are crucial in the degradation process. researchgate.netresearchgate.netnih.gov These enzymes, particularly from white-rot fungi, are known for their ability to oxidize a wide range of organic pollutants, including synthetic dyes. nih.gov

Coniophora puteana IBL-01, for instance, produces significant amounts of these enzymes, with activities recorded at 1892.76 U/ml for LiP, 1438.45 U/ml for MnP, and 834.50 U/ml for laccase. researchgate.netresearchgate.net Laccases, in particular, are considered "green catalysts" as they oxidize various compounds using molecular oxygen and produce water as the only byproduct. mdpi.com The enzymatic degradation process involves the cleavage of the azo bond (-N=N-), which is characteristic of azo dyes like this compound, leading to the decolorization of the effluent. sciensage.inforesearchgate.net

Optimization of Bioremediation Parameters (e.g., temperature, pH, inoculum size, nutrient sources)

The efficiency of bioremediation of this compound is highly dependent on environmental and physical parameters. Optimizing these factors is critical for maximizing the degradation rate.

For the fungus Coniophora puteana, studies have shown that maximum degradation of this compound is achieved at a temperature of around 30°C and a pH close to 6.5. researchgate.netresearchgate.net The degradation efficiency decreases significantly as the temperature rises above 35°C. researchgate.netresearchgate.net An inoculum size of 6 mL and a dye concentration of 0.04% were also found to be favorable for good degradation results. researchgate.netresearchgate.net

In the case of the bacterium Acinetobacter sp. SRL8, the optimal conditions for decolorization were found to be a temperature of 30°C, a pH of 7.0, and an inoculum of 4 g·L−1 (wet cells) under microaerophilic incubation. nih.govresearchgate.netresearchgate.net The presence of additional carbon sources, like glucose, can also influence the decolorization process. nih.govresearchgate.net Generally, for bacterial remediation of azo dyes, the optimal pH range is between 6.0 and 10.0. jmbfs.org

Below is an interactive data table summarizing the optimal bioremediation parameters for this compound.

Identification and Characterization of Degradation Byproducts

To confirm the breakdown of this compound and to understand the degradation pathway, the byproducts formed during the bioremediation process are analyzed using various analytical techniques.

Spectroscopic Analysis of Degradation Products (e.g., UV-Vis, FTIR-ATR)

UV-Visible (UV-Vis) spectroscopy is a primary method used to monitor the decolorization of this compound. The decrease in the absorbance at the dye's maximum absorption wavelength indicates the cleavage of the chromophoric groups, specifically the azo bond. researchgate.netfrontiersin.org For instance, UV-Vis analysis of this compound before and after treatment with Acinetobacter sp. SRL8 showed a significant reduction in the peak corresponding to the azo bond, confirming decolorization. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy provides further evidence of biodegradation by identifying changes in the functional groups of the dye molecule. sciensage.inforesearchgate.net The analysis of degradation products of similar azo dyes has shown the disappearance or alteration of peaks corresponding to the azo group (-N=N-), as well as the aromatic rings. researchgate.net In the case of this compound degradation by Pseudomonas DL 17, FTIR analysis was used alongside other techniques to identify metabolites such as p-nitroaniline, p-phenylenediamine (B122844), and acetanilide, which helps in proposing a degradation pathway. sciensage.info The appearance of new peaks can indicate the formation of new compounds, such as those with O-H or C-H stretches, signifying the breakdown of the original dye structure. researchgate.net

Chromatographic Separation and Identification (e.g., LC-MS/MS)

The separation and identification of this compound and its degradation products are predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to analyze complex environmental and biological samples.

High-Performance Liquid Chromatography (HPLC) is the foundational separation technique. chemicalbook.com For disperse dyes like this compound, reversed-phase chromatography is the most common approach. Separation is typically performed on a C18 column, which is well-suited for retaining the non-polar dye molecule and its potential metabolites. oup.com A gradient elution using a mobile phase consisting of an organic solvent, such as acetonitrile (B52724), and an acidified aqueous solution is employed to effectively separate compounds with varying polarities. oup.com The use of a volatile acid, like formic acid, in the mobile phase is crucial for compatibility with mass spectrometry detection. massbank.eu

While HPLC with UV-Vis detection can be used, the complexity of environmental samples often leads to co-elution, where multiple compounds elute from the column simultaneously, making accurate identification and quantification challenging with UV detection alone. chemicalbook.com The coupling of HPLC to a mass spectrometer (LC-MS), and particularly a tandem mass spectrometer (LC-MS/MS), overcomes this limitation. chemicalbook.com

In an LC-MS/MS system, after the compounds are separated by the HPLC column, they are ionized, typically using electrospray ionization (ESI) in positive ion mode for disperse dyes. oup.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a definitive molecular weight for the eluting compound. In tandem MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected, creating a unique fragmentation pattern that serves as a structural fingerprint for unequivocal identification. oup.comepa.gov This is often performed in selected reaction monitoring (SRM) mode for high sensitivity and specificity. oup.com

Table 1: Typical LC-MS/MS Parameters for Disperse Dye Analysis

Parameter Typical Setting Reference
Chromatography
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) oup.com
Mobile Phase A Water with 0.1% Formic Acid massbank.eu
Mobile Phase B Acetonitrile with 0.1% Formic Acid massbank.eu
Elution Gradient oup.com
Flow Rate 0.3 - 0.6 mL/min massbank.eulabrulez.com
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive oup.com
Acquisition Mode Selected Reaction Monitoring (SRM) / Tandem MS (MS/MS) oup.com

Mass Spectrometry for Metabolite Profiling

Mass spectrometry is an indispensable tool for profiling the metabolites of this compound formed during degradation. The primary degradation pathway for azo dyes under anaerobic or reductive conditions is the cleavage of the azo bond (-N=N-). researchgate.net

For this compound, reductive cleavage is expected to yield two primary aromatic amines: 2,6-dichloro-4-nitroaniline (B1670479) and N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. worlddyevariety.com These smaller, often more volatile and water-soluble, amines can be identified using mass spectrometry. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is particularly effective for analyzing these volatile amine products. researchgate.net

In addition to azo bond cleavage, other potential degradation reactions for this compound, inferred from studies on structurally similar dyes, include:

Nitro-group reduction : The nitro group (-NO₂) on the dichloronitroaniline ring can be reduced to an amino group (-NH₂). epa.gov

Ester hydrolysis : The acetate (B1210297) ester group can be hydrolyzed to a primary alcohol. epa.gov

N-dealkylation : The ethyl groups attached to the aniline (B41778) nitrogen can be removed. epa.gov

Metabolite profiling via LC-MS/MS involves scanning for the expected m/z values of these potential transformation products. High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.

When a potential metabolite is detected, its structure is confirmed by MS/MS fragmentation. The fragmentation pattern provides evidence for the presence of specific structural motifs. For example, the detection of a fragment corresponding to the loss of the acetyl group from the parent ion would confirm the presence of the acetate ester.

Table 2: Predicted Primary Degradation Products of this compound and their Properties

Compound Name Molecular Formula Molecular Weight ( g/mol ) Predicted Degradation Pathway
This compound C₁₉H₁₇Cl₂N₅O₄ 450.28 Parent Compound
2,6-dichloro-4-nitroaniline C₆H₄Cl₂N₂O₂ 207.01 Reductive Azo Bond Cleavage
N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline C₁₃H₁₆N₂O₂ 232.28 Reductive Azo Bond Cleavage
3-((4-aminophenyl)(2-hydroxyethyl)amino)propanenitrile C₁₁H₁₅N₃O 205.26 Azo Cleavage, Ester Hydrolysis & Nitro Reduction Product (Hypothesized)

This table is interactive. Click on the headers to sort.

The comprehensive profiling of these metabolites is essential for a complete understanding of the environmental risk posed by this compound, as the degradation products can sometimes be more toxic than the parent dye itself.

Toxicological and Ecotoxicological Investigations of Disperse Orange 30

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of Disperse Orange 30, an azo dye, has been scrutinized through various scientific assays to understand its effects on genetic material. These investigations are crucial for evaluating the safety profile of the compound.

The Salmonella/microsome assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. nih.gov The test utilizes several strains of Salmonella typhimurium that are genetically engineered with mutations in the histidine operon, rendering them unable to synthesize the essential amino acid histidine. nih.gov These strains will only grow on a histidine-free medium if a reverse mutation occurs. nih.gov An increase in the number of revertant colonies in the presence of a test substance, compared to the spontaneous reversion rate, indicates its mutagenic potential. nih.gov

The mutagenicity of this compound has been evaluated using various strains of Salmonella typhimurium, including TA98 and YG1041. The TA98 strain is designed to detect frameshift mutagens. In one study analyzing water samples from an area with textile industry influence, this compound was among six dyes detected. The study employed both TA98 and YG1041 strains to test the mutagenicity of the samples.

The YG1041 strain, which is derived from TA98, overproduces the enzyme O-acetyltransferase and is particularly sensitive to nitro-aromatic compounds and aromatic amines. Research has shown that for azo dyes, the YG1041 strain can be significantly more sensitive than TA98. One study highlighted that all five high-purity disperse azo dyes tested showed mutagenicity in YG1041, whereas only one was positive in TA98. researchgate.net In the analysis of environmental water samples containing this compound and other dyes, the most sensitive condition for detecting mutagenicity was found to be the YG1041 strain when used in conjunction with metabolic activation.

A study on the related compound Disperse Orange 1 also demonstrated a greater mutagenic response with the TA98 and YG1041 strains, suggesting that the compound primarily induces frameshift mutations. researchgate.net

Mutagenicity Assay Results for Azo Dyes with Different Salmonella Strains
StrainCharacteristicRelevance to this compound Testing
TA98Detects frameshift mutagensUsed in studies detecting this compound in environmental samples.
YG1041Overproduces O-acetyltransferase; sensitive to nitro-aromaticsIdentified as the most sensitive strain for detecting mutagenicity of dye mixtures containing this compound, especially with metabolic activation.

Since bacteria lack the metabolic enzymes present in mammals to activate certain non-mutagenic substances into mutagenic metabolites, the Ames test is often performed both with and without an external metabolic activation system. nih.gov This system is typically a supernatant fraction of a rat liver homogenate, known as the S9 fraction, which contains cytochrome P450 enzymes. nih.govamegroups.org

In studies involving complex environmental samples containing this compound, the inclusion of the S9 fraction was found to be critical. The highest mutagenic activity was observed in the YG1041 strain specifically in the presence of the S9 mix. This suggests that metabolites of the dyes present in the sample are more mutagenic than the parent compounds. For some related nitro-aromatic compounds, which can be components or degradation products of disperse dyes, metabolic activation has been shown to lower the threshold for mutagenic activity, making them more potent mutagens. nih.gov

Studies on related disperse dyes provide context for the potential toxicity of this compound. For instance, Disperse Red 1 has been shown to induce genotoxic effects. researchgate.net Research comparing Disperse Red 1 with Disperse Red 13, which has a similar structure but includes a chlorine substituent, found that the chlorinated version had significantly lower mutagenic potency. nih.gov This highlights how small variations in the chemical structure of azo dyes can substantially influence their toxicological properties.

Comparative Genotoxicity of Selected Azo Dyes
DyeKey FindingReference
This compoundDetected in mutagenic environmental samples, with highest mutagenicity seen in strain YG1041 with S9 activation. nih.gov
Disperse Red 1Shown to increase micronuclei frequencies in human cells. researchgate.netnih.gov
Disperse Blue 373Identified as a major contributor to mutagenicity in environmental samples where this compound was also present. nih.gov

The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for quantifying DNA damage in individual eukaryotic cells. oxinst.com The principle involves embedding cells in a thin layer of agarose (B213101) on a microscope slide, lysing them to remove membranes and proteins, and then subjecting the remaining nuclei (nucleoids) to electrophoresis. oxinst.com Under alkaline conditions, DNA with strand breaks relaxes and migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments). oxinst.com The intensity and length of the tail relative to the head correlate with the amount of DNA damage. oxinst.com

The in vitro micronucleus test is a genotoxicity assay that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic damage. This assay is frequently performed using human cell lines such as the liver-derived HepG2 cells and the lymphoblastoid TK6 cells. nih.govnih.gov

HepG2 cells are metabolically competent, meaning they can metabolize compounds into their active forms, making them a relevant model for detecting indirect mutagens. nih.gov TK6 cells are noted for their genetic stability and p53 competence, which often results in a low rate of false-positive results. nih.gov

Direct experimental data on the induction of micronuclei by this compound in HepG2 or TK6 cells is limited in the available scientific literature. However, studies on the closely related Disperse Orange 1 have shown that it causes a dose-dependent increase in the frequency of micronuclei in HepG2 cells. researchgate.netnih.govresearchgate.net This suggests that azo dyes of this type can exert clastogenic and/or aneugenic effects. Similarly, Disperse Red 1 has also been found to increase micronuclei frequencies in HepG2 cells and human lymphocytes. researchgate.netnih.govresearchgate.net Another study on a substance identified as "dispersed orange 2K nitrodye" reported mutagenic activity, which was attributed to the nitrodye component itself. nih.gov

Table of Mentioned Compounds

Compound Name
Disperse Blue 373
Disperse Orange 1
This compound
Disperse Red 1
Disperse Red 13
Disperse Violet 93

Genomic Biomarker Analysis for DNA Damage Response (e.g., TGx-28.65)

Genomic biomarker analysis provides a method for classifying chemical compounds based on their potential to cause DNA damage. The TGx-28.65 genomic biomarker is a tool developed from gene expression profiles in human TK6 cells, comprising 65 genes that can classify substances as either DNA-damaging (genotoxic) or non-DNA-damaging. nih.gov

In a study utilizing this biomarker, this compound (DO) was evaluated alongside the in vitro micronucleus (MN) assay to determine its genotoxicity. nih.gov While the compound induced a statistically significant but small increase in micronuclei, the TGx-28.65 analysis provided a clearer indication of its activity. nih.gov The analysis classified this compound as genotoxic at the mid and high concentrations tested. nih.gov This finding suggests that even a minor induction of micronuclei was sufficient to trigger a cellular DNA damage response, highlighting the sensitivity of the genomic biomarker in providing mechanistic insight. nih.gov The results indicate that further investigation is necessary to evaluate the in vivo genotoxic potential of this compound, especially considering that metabolic activation, potentially by gut bacteria, might be required to fully reveal its genotoxic effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Genotoxicity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity, including toxicity, of a chemical based on its molecular structure. nih.govnih.gov These models identify correlations between structural features (descriptors) and a specific endpoint, such as genotoxicity. nih.gov For a class of chemicals, a QSAR model can be developed from a training set of compounds with known activities and then used to screen other chemicals, providing valuable information for toxicological research and risk assessment. nih.govnih.gov

While general QSAR models exist for predicting the genotoxicity of various chemical classes, specific QSAR studies focusing exclusively on the genotoxic potential of this compound were not detailed in the available research. However, the principles of QSAR are applied broadly to environmental chemicals. For instance, a model developed to identify ligands for the pregnane (B1235032) X receptor (PXR) found that predicted PXR ligands were more likely to be associated with adverse effects like genotoxicity. nih.gov Such an approach could theoretically be used to screen disperse dyes like this compound to predict their potential for DNA damage based on structural similarities to known genotoxins.

Carcinogenicity Studies and Potential Linkages

In vivo Carcinogenicity Bioassays (if available or relevant)

In vivo carcinogenicity bioassays, typically conducted over two years in rodent models, are standard methods for assessing the cancer-causing potential of chemicals. nih.gov These studies are crucial for identifying trans-species carcinogens, which suggests the underlying mechanisms may be relevant to humans. nih.gov

Specific in vivo carcinogenicity bioassays for this compound are not prominently available in the reviewed literature. However, studies on structurally related azo dyes provide relevant context. For example, dietary administration of C.I. Disperse Yellow 3 over 104 weeks resulted in statistically significant increases in liver tumors in male rats and female mice, as well as hematopoietic cancers in female mice. ca.gov The lack of direct in vivo cancer studies for this compound is a data gap, and the genotoxicity identified in in vitro studies underscores the need for such follow-up assessments. nih.gov

Investigation of Aromatic Amine Metabolites as Potential Carcinogens

This compound is a monoazo dye. A significant toxicological concern for azo dyes is their potential to be metabolized into constituent aromatic amines. nih.govnih.gov This can occur through the reductive cleavage of the azo bond (-N=N-). Many aromatic amines are recognized as mutagenic and carcinogenic. nih.govnih.govresearchgate.net

The historical belief that only polycyclic aromatic amines were carcinogenic has been disproven; it is now understood that most, if not all, aromatic amines possess carcinogenic potential. nih.gov The mechanism of carcinogenicity is generally believed to involve metabolic activation, primarily through N-hydroxylation, to form reactive intermediates (like nitrenium ions) that can bind to DNA, forming DNA adducts and leading to mutations. nih.govnih.gov For example, the mutational pattern observed in bacterial tests for some dyes indicates that cleavage products, such as p-nitroaniline, may be responsible for the genotoxic effects. researchgate.net Given that this compound contains a p-nitrophenylazo moiety, the potential for it to metabolize into carcinogenic aromatic amines is a primary concern. nih.govscbt.com

Table 2: Examples of Aromatic Amines and Carcinogenic Classification

Aromatic Amine Classification/Finding Source
Aniline (B41778) Probably carcinogenic to humans (Group 2A) who.intwho.int
o-Toluidine (B26562) Carcinogenic to humans (Group 1) who.int
4-Aminobiphenyl Carcinogenic to humans (Group 1) who.int
Benzidine Associated with bladder cancers in humans researchgate.net

Link to Specific Cancer Risks (e.g., bladder cancer)

The metabolites of azo dyes, specifically aromatic amines, have a well-documented association with an increased risk of certain cancers, most notably bladder cancer. nih.govresearchgate.net This link was first established through occupational health studies of workers in the dye and rubber industries. nih.govnih.gov

Studies of workers exposed to aromatic amines such as aniline and o-toluidine have found a statistically significant increase in the incidence of bladder cancer. nih.gov The carcinogenic metabolites are thought to be transported to the bladder, where changes in acidity can lead to the release of the ultimate electrophilic form, which then damages the bladder urothelium. nih.gov While epidemiological studies have not investigated this compound specifically, the risk is inferred from its chemical class. ca.gov The potential for this compound to be cleaved into aromatic amines means that exposure could contribute to the risk of developing bladder cancer. researchgate.netscbt.com

Acquired Chemical/Biological Studies and Implications for Carcinogenic Potential

The carcinogenic potential of this compound is implied through a combination of in vitro genotoxicity data and the well-established carcinogenicity of its potential metabolites. Studies show that related disperse dyes, such as Disperse Red 1 and Disperse Orange 1, induce an increase in micronuclei frequency in human lymphocytes and HepG2 cells, indicating mutagenic activity. nih.gov

The key findings for this compound itself come from genomic biomarker analysis, which classified the compound as genotoxic in vitro. nih.gov This demonstrated ability to induce a DNA damage response in human cells is a significant indicator of potential carcinogenicity. nih.gov The mechanism is strongly suggested to proceed through metabolic reduction to aromatic amines. nih.govresearchgate.net This entire class of chemicals is associated with a common mode of action for carcinogenicity involving metabolic activation and DNA binding. nih.gov Therefore, despite the absence of long-term animal cancer bioassays for this specific dye, the collective evidence from in vitro genotoxicity studies and the known hazards of its chemical class (azo dyes) and potential metabolites (aromatic amines) indicate a plausible carcinogenic risk to humans. nih.govnih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
4-Aminobiphenyl
4-chloro-ortho-toluidine
Aniline
Benzidine
C.I. Disperse Yellow 3
Disperse Orange 1
This compound
Disperse Red 1
o-Toluidine

Allergic and Dermatological Reactions

The potential for this compound to cause allergic and dermatological reactions has been the subject of scientific investigation, focusing on its role as a contact allergen.

Contact Dermatitis and Sensitization Potential

This compound is recognized as a skin sensitizer, capable of causing allergic contact dermatitis. This has been identified in individuals with suspected allergic contact dermatitis.

In one reported case, a person developed allergic contact dermatitis from a blouse. nite.go.jp Subsequent chemical analysis and patch testing revealed that the dermatitis was caused by three disperse dyes used in the fabric, one of which was this compound. nite.go.jp

Patch testing is a standard method for identifying the causative agents of allergic contact dermatitis. In a specific case of textile-related dermatitis, a patch test was conducted on the affected individual. nite.go.jp This test, which involves applying a small amount of the suspected substance to the skin under occlusion, helped to confirm that this compound was one of the dyes responsible for the allergic reaction. nite.go.jp

Animal studies, such as the murine Local Lymph Node Assay (LLNA), have been used to evaluate the sensitization potential of this compound. In one modified LLNA study, this compound did not induce significant changes or a relevant sensitizing potential under the specific experimental conditions. researchgate.netresearchgate.net Another study using the Magnusson-Kligmann test, however, did classify this compound as sensitizing. bund.de

A study using the OECD QSAR method categorized this compound as a "Moderate Irritant" and positive for skin sensitization.

Table 1: OECD QSAR Toxicological Profile of this compound

Toxicological Endpoint Result
Skin Irritation/Corrosion Moderate Irritant

This table is based on data from a 2023 study investigating the toxicological properties of various azo dyes using the OECD QSAR method.

While the prevalence of allergy to disperse dyes, in general, is reported to be on the rise, specific data on the prevalence of sensitivity to this compound in the general population and in children is limited. One study of children with suspected contact sensitization identified this compound as among the most common sensitizers, though detailed prevalence rates were not provided.

There are general reports of cross-reactions between azo dyes and p-phenylenediamine (B122844) (PPD). bund.de The structural similarities between the cleavage products of some azo dyes (aromatic amines) and PPD are a possible explanation for this phenomenon. bund.de However, specific clinical studies and detailed data on the cross-reactivity of this compound with PPD and other chemicals are not extensively documented in the available literature.

Skin Penetration Studies

The ability of a substance to penetrate the skin is a critical factor in its potential to cause sensitization. In vitro studies using both human and pig skin have been conducted to assess the skin penetration of this compound. bund.de

In these studies, when a low concentration of this compound (10 µL of a saturated solution in synthetic perspiration per cm²) was applied, the absorption rate was below the detection limit of 0.001 µg/cm²/h. bund.de However, at a higher application amount (200 µL of the saturated solution per cm²), the dye was found to penetrate the skin. bund.de

Table 2: In Vitro Skin Penetration of this compound (High Application)

Skin Type Absorption Rate (µg/cm²/h) Total Uptake in 48 hours (µg/cm²)
Human Skin 0.004 0.16

This data is from a study conducted as part of the testing program of the German industry. bund.de

These findings suggest that under conditions of high exposure, this compound can permeate the skin barrier.

Immunological Responses to this compound

The immunological mechanisms underlying sensitization to this compound are not yet fully elucidated. Studies in mice using the Local Lymph Node Assay (LLNA) have provided some insights. In one such study, the proliferation of T-lymphocytes in the lymph nodes of mice was not elevated after dermal application of this compound at concentrations up to 30%. bund.de This suggests a weak sensitizing potential in this animal model. bund.de Phenotyping of lymphocytes in this study also did not reveal significant changes in response to this compound. researchgate.netresearchgate.net

Further research, particularly involving human cells, is needed to fully understand the specific immunological pathways involved in this compound-induced allergic contact dermatitis, including the nature of the T-cell response.

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

The release of synthetic dyes into the environment is a significant concern due to their potential impact on living organisms. This compound, a monoazo dye, has been the subject of several ecotoxicological studies to determine its effects on various environmental compartments.

The ecotoxicity of this compound and related azo dyes has been evaluated in a range of aquatic organisms, providing insights into its potential environmental risk.

Specific toxicity data for the fish species Catla catla concerning this compound is limited. However, studies on other azo dyes, such as Reactive Red 120, have demonstrated genotoxic effects on Catla catla, indicating that this class of dyes can pose a risk to this fish species. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the toxicity of this compound to other fish species like Pimephales promelas (fathead minnow). dergi-fytronix.com These models are valuable tools for estimating the potential harm of chemicals in the absence of direct experimental data.

Regarding aquatic invertebrates, a study on the closely related Disperse Orange 1 found no observable toxic effects on Daphnia similis. researchgate.net This suggests that at the tested concentrations, this particular dye may not be acutely harmful to this crustacean. However, QSAR predictions for this compound on a similar species, Daphnia magna, indicate a potential for toxicity. dergi-fytronix.com

The bioluminescent bacterium Vibrio fischeri is commonly used in toxicity testing. Research on Disperse Orange 1 did not show any toxic effects on Vibrio fischeri. researchgate.net This indicates a low acute toxicity of this specific azo dye to this bacterial species.

Table 1: Predicted Acute Ecotoxicity of this compound (QSAR Data)

Species Endpoint Duration Predicted Value (mg/L) Source
Pimephales promelas (fish) LC50 98 hours Not specified in abstract dergi-fytronix.com

Note: Specific numerical values from the QSAR study were not available in the abstract. The study indicates that these values were calculated.

Phytotoxicity studies are crucial for understanding the impact of chemical substances on plant life. Research on the phytotoxicity of a biophysically treated Disperse Orange dye on Vigna radiata (mung bean) revealed interesting results. The study found that 100% seed germination occurred under all tested conditions. researchgate.net Furthermore, the dye solution treated with the organism Schizophyllum resulted in a notable increase in radicle (root) and plumule (shoot) growth compared to the control group. researchgate.net This suggests that the degradation of the dye by microorganisms can lead to byproducts that may not be phytotoxic and could even have a stimulatory effect on plant growth. researchgate.net

Table 2: Phytotoxicity Effects of Treated Disperse Orange Dye on Vigna radiata

Treatment Germination (%) Radicle Growth Increase (%) Plumule Growth Increase (%) Source

The complex aromatic structure of azo dyes like this compound can potentially interfere with the photosynthetic processes of aquatic plants. iwaponline.com The introduction of dyes into aquatic environments can increase the turbidity of the water, which in turn can limit the penetration of sunlight. This reduction in available light can directly inhibit the photosynthetic activity of aquatic flora, which forms the base of many aquatic food webs. While this is a known general effect of dyes, specific studies quantifying the direct impact of this compound on the photosynthetic rates of aquatic ecosystems are not extensively documented in the available literature.

Bioaccumulation, the process by which a substance builds up in an organism, is a key consideration in environmental risk assessment. A screening assessment conducted by the Government of Canada concluded that although this compound may persist in the environment for a long time, it is not expected to accumulate in organisms. canada.ca This evaluation was based on information regarding the substance's potential for persistence and bioaccumulation. canada.ca The low potential for bioaccumulation suggests that the risk of this substance magnifying through the food chain is minimal.

Assessment of Toxicity of Degradation Byproducts

The degradation of azo dyes, particularly under anaerobic conditions, is a significant area of toxicological investigation. The initial step in the anaerobic breakdown of these dyes is the cleavage of the azo bond (-N=N-), which leads to the formation of aromatic amines. These aromatic amines can sometimes be more toxic than the parent dye molecule.

The manufacturing process of this compound involves the diazotization of 2,6-dichloro-4-nitroaniline (B1670479) and its subsequent coupling with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. worlddyevariety.com It is plausible that under reductive conditions, the degradation of this compound could yield these precursor molecules. Some aromatic amines are known to be carcinogenic. researchgate.net

Furthermore, studies on the related compound Disperse Orange 3 have shown that it can be an indicator of contact sensitization to p-phenylenediamine (PPD), suggesting that it may hydrolyze or be metabolized into PPD or structurally similar amines that can elicit an allergic response. nih.govdiva-portal.org This highlights the importance of assessing the toxicity of the degradation products of this compound to fully understand its environmental and health risks.

Analytical Methodologies for Disperse Orange 30 Detection and Quantification

Spectroscopic Techniques

Spectroscopic methods are instrumental in the analysis of Disperse Orange 30, providing information on its concentration, molecular structure, and elemental composition.

UV-Visible Spectrophotometry for Concentration Determination and Spectral Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like this compound in solutions. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

For concentration determination, a calibration curve is first established by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax). The concentration of the dye in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. One study utilized a Jenway 6505 UV-Visible spectrophotometer for absorbance measurements to investigate the adsorption behavior of this compound on polyester (B1180765) fabric. researchgate.net While the specific λmax for this compound can vary slightly depending on the solvent, the analysis of related mono-azo orange disperse dyes is a key area of investigation to establish predictive models for their light absorption properties. researchgate.net For instance, the related compound Disperse Orange 3 has a reported λmax of 443 nm. sigmaaldrich.com

Spectral analysis using UV-Vis spectrophotometry also provides qualitative information about the dye. The shape of the absorption spectrum is a characteristic feature of the molecule's chromophore system. UV-Vis spectroscopy, often combined with chemometric methods, is a valuable tool for monitoring dyes in various media. researchgate.net

Table 1: Application of UV-Visible Spectrophotometry in this compound Analysis

Analytical Aspect Methodology Application Example Reference
Concentration Determination Measurement of absorbance at λmax and use of a calibration curve. Determining the concentration of this compound in a dyebath to study adsorption isotherms on polyester fabric. researchgate.net

| Spectral Analysis | Recording the absorption spectrum over the visible range (typically 400-700 nm). | Characterizing the light-absorbing properties of the dye. | researchgate.netresearchgate.net |

Fourier Transform Infrared (FTIR) and Attenuated Total Reflection (ATR-FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. When applied to this compound, the resulting infrared spectrum serves as a molecular "fingerprint," with specific absorption bands corresponding to the vibrational frequencies of its constituent chemical bonds. Attenuated Total Reflection (ATR) is a sampling technique often used with FTIR that allows for the direct analysis of solid or liquid samples with minimal preparation. nih.gov

The analysis of a thin film of a closely related compound, identified as DO3, provides insight into the expected FTIR spectrum for this compound. researchgate.net The key absorption bands and their corresponding molecular structures are detailed in the table below. These characteristic peaks allow for the confirmation of the dye's chemical structure, including the nitro group, azo linkage, and cyanoethyl groups. FTIR has also been used to characterize materials, such as activated carbon, before and after the adsorption of this compound to understand the interaction mechanisms. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for Disperse Orange 3

Wavenumber (cm⁻¹) Molecular Structure / Vibrational Mode Reference
3128 N-H researchgate.net
2927 C-H researchgate.net
1641, 1600, 1513 C=C researchgate.net
1513, 1342 NO₂ researchgate.net
1393 N=N researchgate.net
1139, 1133, 1107 C-N researchgate.net
1043 C-O researchgate.net

| 856, 831, 754 | C-H | researchgate.net |

Data sourced from a study on "DO3 thin films". researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top 1-10 nm of a material's surface. spark904.nl This makes it an ideal tool for characterizing the surface of textiles dyed with this compound. By irradiating the sample with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

In the context of dyed fabrics, XPS can confirm the presence of the dye on the fiber surface and provide information about its chemical bonding. For this compound (C₁₉H₁₇Cl₂N₅O₄), XPS analysis would focus on the high-resolution spectra of Carbon (C 1s), Oxygen (O 1s), Nitrogen (N 1s), and Chlorine (Cl 2p). The C 1s spectrum can distinguish between carbon in different functional groups (e.g., C-C, C-N, C-O). The N 1s spectrum is particularly useful for identifying the different nitrogen environments in the azo group (-N=N-), the nitro group (-NO₂), and the tertiary amine. researchgate.net The presence and chemical state of chlorine, a key element in the dye's structure, can be confirmed by the Cl 2p spectrum. This level of surface chemical information is crucial for understanding dye-fiber interactions and the fastness properties of the dyeing. researchgate.net

Table 3: Principles of XPS for Surface Characterization of this compound on Textiles

Analytical Goal XPS Measurement Expected Information Reference
Elemental Confirmation Survey Scan Detection of C, N, O, Cl on the fiber surface. spark904.nlresearchgate.net
Chemical State Analysis High-Resolution Scans (C 1s, N 1s, O 1s, Cl 2p) Identification of functional groups (azo, nitro, amine, ester) and their chemical environment. researchgate.net

| Dye Distribution | Quantitative Analysis | Estimation of the relative amount of dye on the surface by comparing elemental ratios. | researchgate.net |

Energy Dispersive X-ray (EDX) Analysis

Energy Dispersive X-ray (EDX or EDS) analysis is a technique, often coupled with scanning electron microscopy (SEM), used for the elemental analysis of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. epsilonpigments.com Each element emits X-rays at a unique energy, allowing for the qualitative and quantitative determination of the elements present.

For this compound, which has the molecular formula C₁₉H₁₇Cl₂N₅O₄, EDX analysis is particularly useful for detecting the heteroatoms that distinguish it from a pure textile substrate (like polyester, which is composed of C, H, and O). The presence of distinct peaks for Chlorine (Cl), Nitrogen (N), and Oxygen (O) in an EDX spectrum of a dyed fiber would confirm the presence of the dye. Chlorine is a particularly strong indicator, as it is not present in common textile fibers like polyester or polyamide. The relative intensities of these peaks can also provide a semi-quantitative measure of the dye's concentration on the material's surface.

Table 4: Detectable Elements in this compound by EDX Analysis

Element Symbol Role in Identification
Carbon C Present in both dye and most textile substrates.
Nitrogen N Key indicator of the dye's presence (from azo, nitro, and amine groups).
Oxygen O Present in both the dye and polyester fibers, but the ratio changes with dye uptake.

| Chlorine | Cl | A unique and strong identifier for this compound on common synthetic fibers. |

Chromatographic Separations

Chromatographic methods are essential for separating complex mixtures and providing highly sensitive and selective quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Environmental Monitoring

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the detection and quantification of trace levels of disperse dyes, including this compound, in environmental samples like wastewater. researchgate.net This method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

The general procedure involves a sample preparation step, often solid-phase extraction (SPE), to concentrate the analytes and remove interfering matrix components. researchgate.net The extract is then injected into the LC system, where the dyes are separated on a column (e.g., a C18 column). The separated compounds then enter the mass spectrometer. In tandem MS (MS/MS), a specific parent ion corresponding to the dye is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise, allowing for very low detection limits.

A study on the analysis of nine disperse dyes in water samples developed and validated an SPE-LC-ESI-MS/MS method (Electrospray Ionization). researchgate.netsigmaaldrich.com The method demonstrated good linearity and achieved low limits of detection and quantification, making it suitable for environmental monitoring.

Table 5: Research Findings for LC-MS/MS Analysis of Disperse Dyes

Parameter Finding Reference
Technique Solid-Phase Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (SPE-LC-ESI-MS/MS) researchgate.netsigmaaldrich.com
Analytes Included Disperse Orange 3 and other disperse dyes researchgate.netsigmaaldrich.com
Linearity Range 2.0 to 100.0 ng/mL sigmaaldrich.com
Limit of Detection (LOD) ~2.0 ng/L
Limit of Quantification (LOQ) ~8.0 ng/L
Recovery in Spiked Water > 70%

| Relative Standard Deviation (RSD) | < 6% (intraday), < 13% (interday) | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) for Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for monitoring the breakdown of this compound. It is widely employed to separate, identify, and quantify the parent dye molecule and its various degradation byproducts in treated effluents. In degradation studies, HPLC analysis provides valuable insights into the efficacy of a treatment process by tracking the disappearance of the original dye peak and the appearance of new peaks corresponding to intermediate compounds.

Research has shown that the biodegradation of azo dyes like this compound can be effectively monitored using HPLC. For instance, in a study investigating the degradation of Disperse Orange 3 by the white rot fungus Pleurotus ostreatus, HPLC was used to identify the products formed. researchgate.net The analysis of the extract from the degraded dye solution revealed several new peaks in the chromatogram that were not present in the control sample. These peaks indicated the formation of various metabolites as a result of the fungal action. researchgate.net

The conditions for HPLC analysis are optimized to achieve clear separation of all components. A typical setup involves a C18 column and a mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, sometimes with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid. d-nb.infolabrulez.com Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector set at the maximum absorption wavelength (λmax) of this compound, which is approximately 443 nm. sigmaaldrich.com

Findings from degradation studies demonstrate that under specific treatment conditions, the concentration of this compound decreases significantly over time. The HPLC chromatograms from these studies show a reduction in the area of the peak corresponding to the parent dye, alongside the emergence of new peaks at different retention times. These new peaks represent the formation of smaller, and often less colored, molecules. For example, the degradation of a similar disperse azo dye by Pleurotus ostreatus led to the identification of compounds such as 4-nitroaniline, nitrobenzene, and 4-nitroanisole, indicating the breakdown of the complex azo structure. researchgate.net

The table below summarizes typical findings from an HPLC analysis of a this compound degradation experiment.

Table 1: HPLC Analysis of this compound Degradation Products

Analyte Retention Time (min) Observation
This compound 15.4 Peak area decreases significantly after treatment. najah.edu
Degradation Product 1 3.9 Appears after treatment, indicating breakdown. nih.gov
Degradation Product 2 6.4 Appears after treatment, indicating breakdown. nih.gov
Degradation Product 3 8.2 Appears after treatment, indicating breakdown. nih.gov

This table is interactive. Click on the headers to sort.

Other Advanced Analytical Approaches

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Metal Analysis in Treated Effluent

Textile dyeing processes, including those using disperse dyes, can introduce various metals into the wastewater. These metals can originate from the dyes themselves (as in the case of metal-complex dyes), from mordants used to fix the dye to the fabric, or from other process chemicals. researchgate.net The presence of certain metal ions, such as copper and iron, can influence the final color of the dyed fabric. worlddyevariety.com Therefore, analyzing the metal content in the effluent before and after treatment is essential.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful and widely used technique for the simultaneous determination of multiple elements in aqueous samples. esf.edu The method involves introducing the liquid sample into a high-temperature argon plasma (around 8000 K), which excites the atoms of the elements present. esf.edu As these excited atoms return to their stable state, they emit light at wavelengths characteristic of each element. The intensity of this emitted light is proportional to the concentration of the element in the sample.

ICP-OES offers several advantages for effluent analysis, including high sensitivity (detecting concentrations down to parts per billion), a wide linear dynamic range, and the ability to analyze a large number of samples quickly. wustl.edu In the context of textile wastewater treatment, ICP-OES is used to quantify the concentrations of metals such as copper (Cu), chromium (Cr), cadmium (Cd), lead (Pb), manganese (Mn), and zinc (Zn). researchgate.netconscientiabeam.com The analysis confirms the effectiveness of treatment processes in removing these potentially harmful elements before the effluent is discharged into the environment.

Research on textile wastewater has demonstrated the utility of ICP-OES in quantifying elemental concentrations. For example, studies have measured metal content in effluents from various textile industries, providing crucial data on the levels of pollution. conscientiabeam.comresearchgate.net

Table 2: Common Metals Detected in Textile Effluent by ICP-OES

Element Symbol Typical Concentration Range (µg/mL) Wavelength (nm)
Aluminum Al 0.11 - 1.58 396.152
Chromium Cr 0.01 - 0.32 267.716
Copper Cu 0.05 - 1.95 324.754
Manganese Mn 0.01 - 2.17 257.610
Nickel Ni 0.05 - 0.10 231.604
Cadmium Cd 0.02 - 0.05 226.502

Data sourced from studies on general textile effluent analysis. researchgate.net This table is interactive. Click on the headers to sort.

Thermogravimetric Analysis (TGA) for Material Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is valuable for characterizing materials that have been treated with or used to adsorb dyes like this compound. TGA provides information on the thermal stability of the material and can be used to quantify the amount of dye or other substance loaded onto a substrate. aidic.itresearchgate.net

In the context of dye applications, TGA is used to study the thermal properties of dyed fabrics or composite materials developed for dye removal. nanobioletters.com The analysis involves heating a small amount of the sample on a precision balance inside a furnace. The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperatures observed in the thermogram are characteristic of the material's components.

For example, when analyzing a dyed fabric, the TGA thermogram will show distinct weight loss stages. nanobioletters.com The initial weight loss at lower temperatures (typically below 150°C) corresponds to the evaporation of moisture. Subsequent weight loss at higher temperatures relates to the thermal decomposition of the dye and the fabric material itself. By comparing the TGA curve of a dyed material to that of an undyed one, the effect of the dye on the thermal stability of the substrate can be determined. nanobioletters.com Furthermore, the percentage of weight loss attributed to the dye can be calculated, providing a quantitative measure of the dye content in the material. aidic.it

Studies on composite materials designed to carry dyes have shown that TGA can successfully quantify the amount of dye fixed onto a substrate, such as mica or polymer composites. aidic.itresearchgate.net The weight loss at specific temperature ranges in the TGA curve corresponds to the decomposition of the dye, allowing for the determination of its percentage in the composite material. aidic.it

Table 3: TGA Weight Loss Stages for a Hypothetical Dye-Loaded Material

Temperature Range (°C) Weight Loss (%) Associated Process
25 - 150 ~5% Loss of adsorbed water/moisture. nanobioletters.com
150 - 300 ~10% Decomposition of the organic dye (e.g., this compound). aidic.it
300 - 600 ~70% Decomposition of the substrate material (e.g., polymer, fabric). nanobioletters.com
> 600 ~15% Residual char/ash.

This table is interactive. Click on the headers to sort.

Environmental Fate and Occurrence of Disperse Orange 30

Presence in Textile Wastewater and Effluents

The primary point of entry for Disperse Orange 30 into the environment is through the wastewater generated by the textile industry. nih.gov During the dyeing process for hydrophobic fibers like polyester (B1180765), not all of the dye is successfully fixed to the fabric. It is estimated that a significant portion of the dyes used, potentially up to 30%, can be lost during coloring and are consequently discharged into the effluent.

Textile mill wastewater is often characterized by intense coloration, high chemical oxygen demand (COD), and the presence of various auxiliary chemicals used in the dyeing process. researchgate.net Studies have focused on methods to remove this compound from aqueous solutions and effluents, implicitly confirming its presence in this waste stream. For example, research has explored the efficacy of electrocoagulation and adsorption using activated carbon to treat wastewater containing this dye. One study investigating electrocoagulation with Titanium-Aluminium electrodes achieved a maximum removal efficiency of 97% for this compound from an aqueous solution. Another study demonstrated a 93.5% removal efficiency using activated carbon derived from Holm Oak acorns. The necessity of such treatments underscores the presence of this compound in textile effluents before discharge.

Occurrence in Surface Waters and Rivers

Following its release in textile effluents, this compound has the potential to enter municipal sewer systems and subsequently, surface waters. canada.ca Azobenzene (B91143) disperse dyes, as a class, are recognized as aquatic environmental pollutants. nih.gov Due to their chemical properties, including low water solubility, disperse dyes have a tendency to partition from the water column and adsorb to particulate matter, eventually accumulating in sediment. nih.gov

While the direct pathway from industrial effluent to surface water is well-established, specific monitoring data on the concentrations of this compound in rivers and lakes is not widely available in the reviewed literature. However, studies on other disperse dyes, such as Disperse Red 1, have been conducted to assess risks to aquatic life in river systems, indicating that the presence of this class of dyes in surface waters is a recognized environmental concern. researchgate.net

Persistence and Environmental Half-Life in Various Compartments

This compound is characterized by its environmental persistence. canada.ca A screening assessment conducted by the Government of Canada identified the substance as potentially persistent, noting that it may remain in the environment for a long time after its release. canada.ca

Table 1: Environmental Persistence Characteristics of this compound

Environmental Compartment Degradation Pathway Persistence Potential Notes
Aerobic Water/Soil Low Biodegradation High Resistant to aerobic microbial breakdown.
Anaerobic Sediment Reductive Cleavage Moderate to High Can be cleaved into aromatic amines by microorganisms.
Water Hydrolysis High Lacks significant hydrolyzable functional groups.

| Atmosphere | Oxidation | Potentially Relevant | Atmospheric oxidation may be a fate process if released to air. nih.gov |

Release Pathways into the Environment

The release of this compound into the environment occurs through several well-defined pathways linked to its lifecycle, from production to disposal. canada.ca

Industrial Processes: The most significant release occurs during the textile dyeing and finishing processes. Inefficient dye uptake by fabrics leads to the discharge of the dye in wastewater. nih.gov

Sewer Water: A substantial portion of the dye released from industrial sites is directed to sewer water, which may or may not undergo advanced treatment capable of removing such compounds before discharge into surface waters. canada.ca

Consumer Use: Dyes can be released from textiles during laundering, although the quantities are generally much smaller than industrial releases. These releases also enter the municipal wastewater stream.

Solid Waste Disposal: Upon its release, a majority of this compound is expected to ultimately reside in solid waste disposal sites, either from the disposal of dyed textiles or from sludge generated during wastewater treatment. canada.ca

Regional and Global Distribution Patterns

The distribution of this compound is linked to the global nature of the textile industry. It is produced and supplied by chemical companies in various countries, including numerous suppliers in China and the United States. worlddyevariety.comcolorcominternational.com The compound is also imported for use in other regions; for instance, it is not manufactured in Canada but is imported for use in its textile industry. canada.ca

This widespread commercial distribution suggests that its release into local environments is likely in regions with significant textile manufacturing and processing industries. Beyond its presence in industrial and aquatic systems, research has also detected azobenzene disperse dyes in indoor house dust, indicating that the dye can be shed from textiles and accumulate in indoor environments. nih.gov This suggests a widespread, albeit low-level, distribution in human-inhabited areas. However, comprehensive studies mapping the regional or global distribution of this compound in outdoor environmental media like soil or sediment are not extensively documented in the available literature.

Table 2: Known Commercial Distribution of this compound

Region/Country Role Implication for Distribution
China Major Supplier Base Potential for localized environmental release near manufacturing and use sites. worlddyevariety.comcolorcominternational.com
United States Supplier Base / User Potential for release from industrial use and presence in consumer environments. worlddyevariety.comnih.gov
Canada Importer / User Environmental presence is due to importation and use, not manufacturing. canada.ca

| Other Regions (e.g., India, Thailand, Indonesia) | Supplier Base | Indicates widespread use in global textile manufacturing hubs. worlddyevariety.com |

Regulatory Science and Risk Assessment of Disperse Orange 30

Risk Assessment Methodologies and Frameworks (e.g., OECD QSAR)

Risk assessment for chemicals like Disperse Orange 30 combines experimental data with predictive models to evaluate potential hazards.

A key framework in modern chemical risk assessment is the use of (Quantitative) Structure-Activity Relationships (QSAR) . The Organisation for Economic Co-operation and Development (OECD) has developed the QSAR Toolbox , a software application that is widely used by governments and industry to fill data gaps for chemical assessments, thereby reducing costs and the need for animal testing. oecd.orgqsartoolbox.org The Toolbox works by grouping chemicals into categories based on structural similarities and shared mechanisms of action. oecd.org

One study specifically investigated the ecotoxicological properties of this compound and other azo dyes using the OECD QSAR Toolbox. dergi-fytronix.com This research employed a "read-across" approach, where toxicity data from well-studied analogous chemicals are used to predict the toxicity of the target chemical. The study used the software to calculate the acute aquatic toxicity (e.g., LC50) for organisms like Daphnia magna. dergi-fytronix.com This in silico (computer-based) approach is crucial for assessing the vast number of chemicals in commerce for which limited experimental toxicity data exist.

Policy Implications for Textile Industry Effluents

The use of this compound in textile dyeing has direct policy implications related to industrial wastewater. The textile industry is a major consumer of water and a significant source of industrial water pollution. globaltextiletimes.com During the dyeing process, a portion of the dye does not fix to the fabric and is released in the effluent. healtheplanet.com

The discharge of colored effluents containing dyes like this compound has several environmental consequences:

Aquatic Impact: The color of the effluent can block sunlight penetration into water bodies, inhibiting photosynthesis in aquatic plants and disrupting the ecosystem. healtheplanet.com

Chemical Contamination: The wastewater can contain a mixture of dyes, auxiliary chemicals, and salts, which can be toxic to aquatic life. waterandwastewater.com

Precautionary Principles and Management Strategies for this compound

The precautionary principle, which advocates for taking preventive action in the face of uncertainty, is often applied to chemical management. The initial identification of this compound for assessment in Canada based on potential persistence is an example of this principle in action. canada.ca

Management strategies for this compound focus on minimizing its release into the environment, primarily through process optimization and effluent treatment.

Dyeing Process Optimization: Control over dyeing conditions is a key management strategy. Factors such as temperature, pH (typically controlled between 4.5-5.5 for disperse dyes), dyeing time, and the use of appropriate dispersing agents can maximize dye fixation onto the fabric, thereby reducing the amount of residual dye in the wastewater. tiankunchemical.comcolourinn.in

Wastewater Treatment: The most critical management strategy is the effective treatment of textile effluent. Research has demonstrated that this compound can be efficiently removed from aqueous solutions using adsorption methods. One study using activated carbon derived from Holm Oak acorns reported a removal efficiency of up to 93.5% under optimized conditions. Another common post-dyeing treatment is "reduction clearing," which removes unfixed dye from the fabric surface, though traditional methods using sodium dithionite (B78146) have environmental drawbacks. ijarbs.com This has spurred research into more eco-friendly clearing agents. ijarbs.com

Advanced Technologies: Emerging management strategies for the broader industry include the use of waterless dyeing technologies, such as supercritical carbon dioxide, which can significantly reduce wastewater generation. researchgate.net

Public Health and Environmental Protection Initiatives

A variety of initiatives at the governmental, industry, and research levels contribute to protecting public health and the environment from potential risks associated with textile dyes.

Governmental Programs: National and regional programs like Canada's Chemicals Management Plan, the US EPA's TSCA framework, and the EU's REACH regulation represent systematic government-led efforts to assess and manage chemical risks. canada.caepa.govcompliancegate.com These programs provide the legal foundation for restricting or controlling the use of hazardous substances.

International Cooperation: The OECD facilitates international collaboration on chemical safety. Its work on harmonizing testing guidelines and developing tools like the QSAR Toolbox helps avoid duplicative testing, saves resources, and creates a consistent approach to risk assessment globally. oecd.orgqsartoolbox.org

Industry and NGO Initiatives: In response to regulatory pressure and consumer demand, several voluntary initiatives aim to improve the textile industry's environmental performance.

Certifications: Programs like OEKO-TEX®, Bluesign®, and the Global Organic Textile Standard (GOTS) provide consumers and brands with confidence that textiles have been tested for harmful substances and produced in an environmentally and socially responsible manner. globaltextiletimes.comayerhsmagazine.commdpi.com

Advocacy Campaigns: Campaigns such as Greenpeace's "Detox Fashion" and programs like the ZDHC (Zero Discharge of Hazardous Chemicals) Roadmap to Zero have successfully pushed major brands and their supply chains to phase out hazardous chemicals. globaltextiletimes.com

Research and Innovation: Scientific research focuses on developing greener alternatives and solutions. This includes the creation of high-performance dyes that require less water and energy, the exploration of natural dyes, and the advancement of innovative wastewater treatment methods like bioremediation, which uses microorganisms to break down dyes into harmless substances. ayerhsmagazine.commdpi.com

Q & A

Q. What is the molecular structure of Disperse Orange 30, and how does it influence its dyeing properties?

this compound (CAS 12223-23-3) is an azo dye characterized by two benzene rings, one substituted with two chlorine atoms and a nitro group (2,6-dichloro-4-nitrophenyl), and another linked via an azo bond to a tertiary amine group with acetyloxyethyl and cyano substituents . The nitro and chloro groups enhance lightfastness, while the acetyloxyethyl moiety improves solubility in hydrophobic fibers like polyester. The planar structure facilitates π-π interactions with fabrics, critical for dye uptake . Structural confirmation requires spectroscopic methods (e.g., NMR for substituent positioning, mass spectrometry for molecular weight validation).

Q. What analytical techniques are recommended for identifying this compound in environmental samples?

High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used for quantification due to its specificity for azo dyes. Gas chromatography-mass spectrometry (GC-MS) can identify volatile derivatives, though sample preparation must account for thermal stability. For environmental matrices (e.g., wastewater), solid-phase extraction (SPE) pre-concentration is advised, with recovery rates validated using spiked samples . Detection limits should align with regulatory thresholds (e.g., ≤1 µg/L in aquatic systems, as per environmental screening assessments ).

Q. How is this compound typically synthesized, and what purity controls are essential?

Synthesis involves diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with N-acetyloxyethyl-N-cyanoaniline. Critical purity controls include:

  • Monitoring residual amines (potential mutagens) via thin-layer chromatography (TLC).
  • Ensuring azo bond integrity through UV-Vis spectral analysis (λmax ~480 nm for this compound ).
  • Quantifying halogenated impurities (e.g., unreacted dichloronitrobenzene) using GC with electron capture detection .

Advanced Research Questions

Q. How do the environmental persistence and low bioaccumulation potential of this compound create contradictions in ecological risk assessments?

this compound exhibits high environmental persistence (half-life >180 days in sediment ), yet its log Kow (~3.5) suggests moderate hydrophobicity, leading to low bioaccumulation in aquatic organisms. This paradox arises from its rapid metabolism in biota (e.g., nitro-reduction by fish liver enzymes) and preferential adsorption to particulate matter in wastewater, limiting bioavailability . Researchers must reconcile persistence data (via OECD 301/309 tests) with in vivo bioaccumulation studies (OECD 305) to refine risk models.

Q. What methodological challenges arise in quantifying this compound's photodegradation byproducts, and how can they be addressed?

Photolysis under UV light generates nitroso and amine derivatives, which are polar and challenging to isolate. Strategies include:

  • Using hybrid SPE sorbents (e.g., C18 + ion-exchange) for extraction.
  • Employing high-resolution mass spectrometry (HRMS) to identify non-target metabolites .
  • Cross-validating results with toxicity assays (e.g., Daphnia magna immobilization tests) to assess byproduct ecotoxicity .

Q. How can researchers optimize HPLC parameters for separating this compound from structurally similar dyes (e.g., Disperse Red 73)?

Structural analogs like Disperse Red 73 lack chloro substituents but share similar molecular weights. Effective separation requires:

  • A C18 column (5 µm, 250 mm) with a gradient elution (acetonitrile/water + 0.1% formic acid).
  • Column temperature stabilization at 40°C to reduce peak broadening.
  • Wavelength switching (480 nm for this compound; 520 nm for Disperse Red 73) to enhance specificity .

Q. What experimental designs are critical for evaluating this compound's adsorption kinetics in wastewater treatment systems?

Batch adsorption studies using activated carbon or biochar should:

  • Control pH (optimum ~6–7 for electrostatic interactions with anionic dye molecules).
  • Model isotherms (Langmuir vs. Freundlich) to assess adsorption capacity.
  • Include kinetic assays (pseudo-second-order models) to differentiate pore diffusion vs. surface binding .

Data Contradictions and Validation

Q. Why do discrepancies exist between in vitro and in vivo toxicity assessments of this compound?

In vitro assays (e.g., algal growth inhibition) may overestimate toxicity due to dye aggregation, while in vivo tests (e.g., fish embryo toxicity) account for metabolic detoxification. Researchers should standardize test conditions (e.g., ISO 11348 for bacterial luminescence inhibition) and validate with multiple trophic levels (algae, Daphnia, fish) .

Methodological Recommendations

  • Structural Analysis : Combine FTIR (for functional groups) and X-ray crystallography (for solid-state conformation) .
  • Environmental Monitoring : Use passive samplers (e.g., POCIS) for time-weighted average concentrations in wastewater .
  • Data Transparency : Archive raw chromatograms and spectral data in repositories like Zenodo to comply with FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.